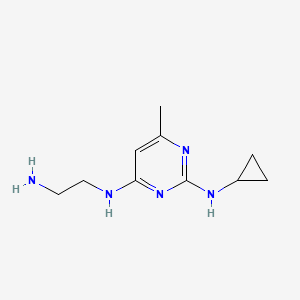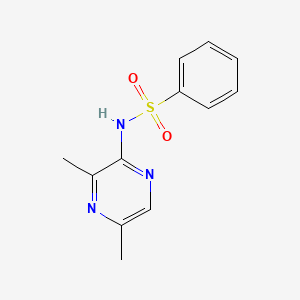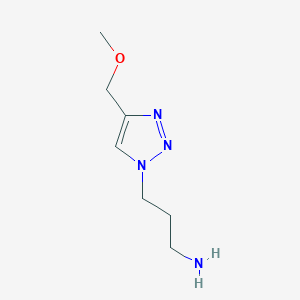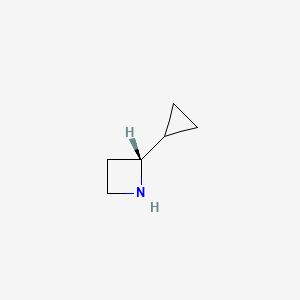
(R)-2-Cyclopropylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Cyclopropylazetidine is a chiral azetidine derivative characterized by a cyclopropyl group attached to the nitrogen atom of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclopropylazetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-cyclopropyl-β-amino alcohols using dehydrating agents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of ®-2-Cyclopropylazetidine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: ®-2-Cyclopropylazetidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of ®-2-Cyclopropylazetidine can lead to the formation of various reduced derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: ®-2-Cyclopropylazetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, ®-2-Cyclopropylazetidine is studied for its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, ®-2-Cyclopropylazetidine is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Cyclopropylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Azetidinone: A structurally similar compound with a four-membered ring containing a nitrogen atom.
Cyclopropylamine: Another compound featuring a cyclopropyl group, but with different reactivity and applications.
Uniqueness: ®-2-Cyclopropylazetidine is unique due to its combination of a cyclopropyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(2R)-2-cyclopropylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2/t6-/m1/s1 |
InChI Key |
GILJSMPCYLZEMT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN[C@H]1C2CC2 |
Canonical SMILES |
C1CC1C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


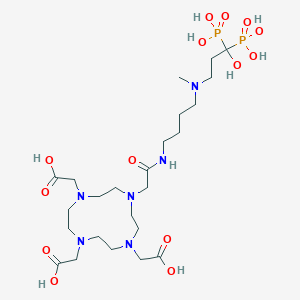
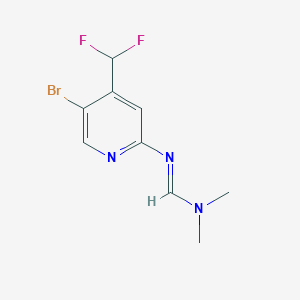

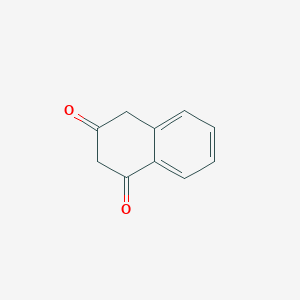
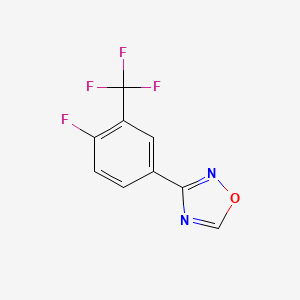
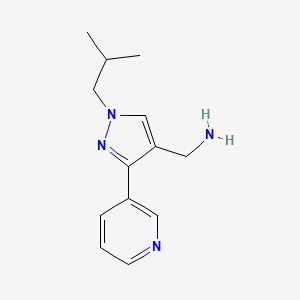

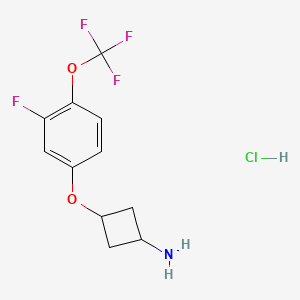
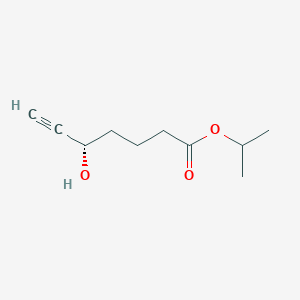
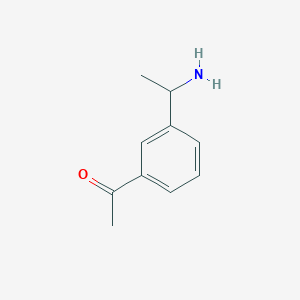
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
